Cyclohexyl-2-(2-phenylethyl)phenol
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Overview
Description
Cyclohexyl-2-(2-phenylethyl)phenol is an organic compound with the molecular formula C20H24O It is a phenolic compound characterized by a cyclohexyl group and a phenylethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl-2-(2-phenylethyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where a phenol derivative undergoes substitution with a cyclohexyl group and a phenylethyl group under specific conditions. The reaction typically requires a strong base and elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl-2-(2-phenylethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexyl-2-(2-phenylethyl)cyclohexanol.
Substitution: The phenolic hydrogen can be substituted with other functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Cyclohexyl-2-(2-phenylethyl)cyclohexanol.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
Cyclohexyl-2-(2-phenylethyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexyl-2-(2-phenylethyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which may influence various biological processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other cellular components .
Comparison with Similar Compounds
Cyclohexyl-2-(2-phenylethyl)phenol can be compared with other phenolic compounds, such as:
Phenol: Lacks the cyclohexyl and phenylethyl groups, making it less hydrophobic and less sterically hindered.
Cyclohexylphenol: Contains only the cyclohexyl group, lacking the phenylethyl group.
Phenylethylphenol: Contains only the phenylethyl group, lacking the cyclohexyl group.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
97552-88-0 |
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Molecular Formula |
C20H24O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-cyclohexyl-2-(2-phenylethyl)phenol |
InChI |
InChI=1S/C20H24O/c21-20-13-7-12-18(17-10-5-2-6-11-17)19(20)15-14-16-8-3-1-4-9-16/h1,3-4,7-9,12-13,17,21H,2,5-6,10-11,14-15H2 |
InChI Key |
FNJNNXUJEGCWID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=CC=C2)O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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